REACTION_SMILES
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[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[Cl:1][c:2]1[n:3][c:4](-[c:12]2[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]2)[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[OH2:30].[OH:20][CH2:21][CH2:22][CH2:23][NH2:24]>>[c:2]1([NH:24][CH2:23][CH2:22][CH2:21][OH:20])[n:3][c:4](-[c:12]2[cH:13][c:14]([Cl:19])[c:15]([Cl:18])[cH:16][cH:17]2)[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2nc(Cl)c3ccccc3n2)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCO
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Name
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Type
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product
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Smiles
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OCCCNc1nc(-c2ccc(Cl)c(Cl)c2)nc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |